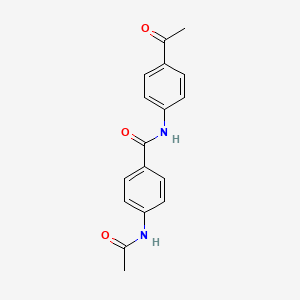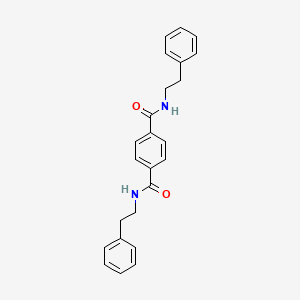![molecular formula C24H19NO3S B11176739 6-(3-Ethoxy-4-hydroxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL](/img/structure/B11176739.png)
6-(3-Ethoxy-4-hydroxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-ethoxy-4-hydroxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indeno-benzothiazepine core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-ethoxy-4-hydroxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 2-aminothiophenol, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(3-ethoxy-4-hydroxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(3-ethoxy-4-hydroxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-ethoxy-4-hydroxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-methoxy-4-hydroxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one
- 6-(3-ethoxy-4-methoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one
Uniqueness
6-(3-ethoxy-4-hydroxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and hydroxy groups on the phenyl ring provides distinct properties compared to similar compounds.
This detailed article provides a comprehensive overview of 6-(3-ethoxy-4-hydroxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H19NO3S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
11-(3-ethoxy-4-hydroxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C24H19NO3S/c1-2-28-19-13-14(11-12-18(19)26)24-21-22(15-7-3-4-8-16(15)23(21)27)25-17-9-5-6-10-20(17)29-24/h3-13,24-26H,2H2,1H3 |
InChI Key |
VDLPPEDCIVSTJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene-1,3-diylbis[(4-methylpiperidin-1-yl)methanone]](/img/structure/B11176659.png)

![ethyl 2-methyl-4-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11176674.png)
![4-[(2,3-Dimethylphenyl)carbamoyl]phenyl acetate](/img/structure/B11176685.png)
![6,7-dimethoxy-1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione](/img/structure/B11176687.png)
![2-acetyl-1'-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11176688.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide](/img/structure/B11176691.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11176692.png)
![1-(4-fluorophenyl)-5-oxo-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11176693.png)
![3-[1-(3,4-dimethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione](/img/structure/B11176704.png)
![2,6-dimethoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide](/img/structure/B11176711.png)
![N-(4-isopropylphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B11176727.png)
![N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-methylpropanamide](/img/structure/B11176731.png)
